1,4,5-Triaminoanthraquinone

Description

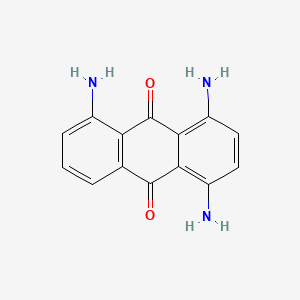

1,4,5-Triaminoanthraquinone is a polyaminated anthraquinone derivative characterized by three amino (-NH₂) groups at positions 1, 4, and 5 of the anthracene core. Anthraquinones are widely studied for their roles as dyes, pharmaceuticals, and intermediates in organic synthesis . The triamino derivative, however, remains less explored compared to simpler analogues, with emerging interest in its redox behavior, photochemical properties, and bioactivity .

Properties

CAS No. |

6407-69-8 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

1,4,5-triaminoanthracene-9,10-dione |

InChI |

InChI=1S/C14H11N3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H,15-17H2 |

InChI Key |

MKARJQUHEFPSDM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |

Other CAS No. |

6407-69-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Amino-Substituted Anthraquinones

Monoamino Derivatives

- 1-Aminoanthraquinone (CAS 82-45-1): A single amino group at position 1 reduces solubility (logP ~3.2) but serves as a precursor for dyes and pharmaceuticals.

- 1-Amino-4-hydroxyanthraquinone: Combines amino and hydroxyl groups, improving water solubility (logP ~2.8) and demonstrating moderate anticancer activity via DNA intercalation .

Diamino Derivatives

- 1,4-Diaminoanthraquinone: Exhibits stronger π-π stacking interactions than monoamino derivatives, enhancing stability in dye applications. However, its bioactivity is less pronounced than triamino analogues .

1,4,5-Triaminoanthraquinone**

- Key Features: Molecular Weight: 267.25 g/mol (estimated). Solubility: Higher than mono/diamino derivatives due to increased polarity.

Hydroxy-Substituted Analogues

- 1,2,5-Trihydroxyanthraquinone (CAS 6486-93-7): Hydroxyl groups at positions 1, 2, and 5 increase acidity (pKa ~8–10) and redox activity. Used in natural dyes but lacks the hydrogen-bonding versatility of amino groups .

- 1,8-Dihydroxy-4,5-dinitroanthraquinone: Nitro groups (-NO₂) at positions 4 and 5 confer electron-withdrawing effects, reducing solubility and altering electrochemical behavior compared to triamino derivatives .

Halogenated and Sulfur-Containing Analogues

- 2-Chloro-5-(methylsulfonamide)anthraquinone: Chlorine and sulfonamide groups enhance electrophilicity, improving reactivity in nucleophilic substitution reactions. Shows antioxidant properties but lower bioavailability .

- 1,4-Difluoro-5,8-dihydroxyanthraquinone (CAS 131401-54-2): Fluorine atoms increase metabolic stability and lipophilicity (logP ~3.5), making it a therapeutic intermediate .

Thioanthraquinones and Aliphatic Derivatives

- 1-Chloro-5-(dodecylthio)anthraquinone: Long alkyl chains improve membrane permeability but reduce aqueous solubility. Used in photodynamic therapy studies .

- 1,4-Bi[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthraquinone: Aliphatic amino groups enhance lipophilicity (logP ~2.1) and anticancer activity via intercalation and ROS generation .

Structural and Functional Comparison Table

| Compound | Substituents | Molecular Weight | Solubility (logP) | Key Applications | Bioactivity |

|---|---|---|---|---|---|

| This compound | 1-NH₂, 4-NH₂, 5-NH₂ | 267.25* | ~1.8* | Drug intermediates, dyes | DNA interaction, anticancer (hypothesized) |

| 1-Aminoanthraquinone | 1-NH₂ | 223.22 | 3.2 | Dyes, synthesis precursors | Limited antibacterial |

| 1,2,5-Trihydroxyanthraquinone | 1-OH, 2-OH, 5-OH | 256.21 | 2.5 | Natural dyes, redox probes | Antioxidant |

| 1,4-Difluoro-5,8-dihydroxy | 1-F, 4-F, 5-OH, 8-OH | 314.21 | 3.5 | Therapeutic intermediates | Stabilized pharmacokinetics |

| 1,4-Bi[2-(dimethylamino)ethylamino]-5,8-dihydroxy | Aliphatic amines | 468.50 | 2.1 | Anticancer leads | Topoisomerase inhibition |

*Estimated values based on structural analogues.

Research Findings and Implications

- Synthetic Challenges: this compound requires multi-step regioselective amination, contrasting with simpler nitration or sulfonation routes for mono-substituted derivatives .

- Bioactivity: While 1-amino-4-hydroxyanthraquinone shows anticancer activity (IC₅₀ ~5 μM in HeLa cells) , triamino derivatives may exhibit enhanced potency due to synergistic hydrogen bonding.

- Electrochemical Properties: Amino groups lower reduction potentials compared to nitro- or hydroxy-substituted analogues, favoring applications in redox-active drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.